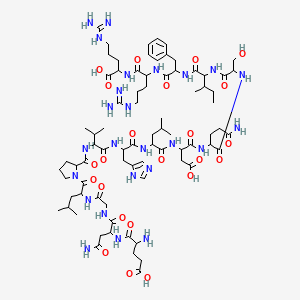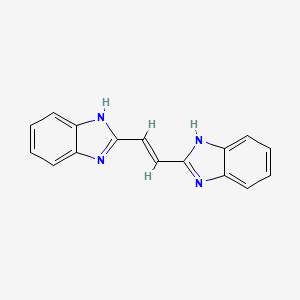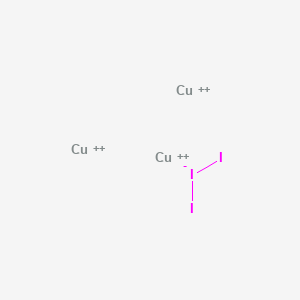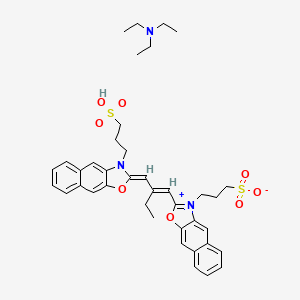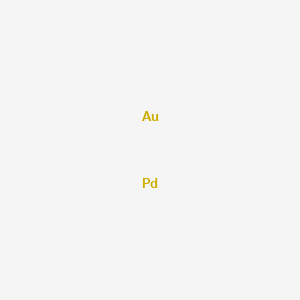
Gold;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold and palladium are noble metals that have been extensively studied for their unique properties and applications. When combined, gold and palladium form bimetallic compounds that exhibit enhanced catalytic, electronic, and optical properties. These compounds are particularly valuable in various scientific and industrial applications due to their stability, reactivity, and ability to facilitate complex chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold and palladium compounds can be synthesized using various methods, including:
Deposition-Precipitation: In this method, gold and palladium salts are co-precipitated onto a support material, followed by reduction to form the bimetallic nanoparticles.
Vapor Deposition: This technique involves the deposition of gold and palladium vapors onto a substrate to form a thin film of the bimetallic compound.
Industrial Production Methods
Industrial production of gold and palladium compounds typically involves large-scale impregnation or deposition-precipitation methods. These methods are preferred due to their scalability and ability to produce high-purity bimetallic nanoparticles.
Analyse Des Réactions Chimiques
Types of Reactions
Gold and palladium compounds undergo various types of chemical reactions, including:
Oxidation: Gold and palladium compounds can catalyze the oxidation of alcohols, alkenes, and other organic compounds.
Reduction: These compounds can also facilitate the reduction of nitro compounds and other reducible substrates.
Common Reagents and Conditions
Common reagents used in reactions involving gold and palladium compounds include hydrogen peroxide, molecular oxygen, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal catalytic activity .
Major Products
The major products formed from reactions involving gold and palladium compounds depend on the specific reaction and substrates used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Gold and palladium compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which gold and palladium compounds exert their effects varies depending on the application. In catalysis, these compounds facilitate chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates . In biological applications, gold and palladium nanoparticles can interact with cellular components, leading to effects such as enhanced imaging or targeted drug delivery .
Comparaison Avec Des Composés Similaires
Gold and palladium compounds can be compared with other noble metal compounds, such as those containing platinum, silver, and rhodium. While all these compounds exhibit excellent catalytic properties, gold and palladium compounds are unique in their ability to form stable bimetallic nanoparticles with enhanced reactivity and selectivity . Similar compounds include:
Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Silver Compounds: Used in antibacterial applications and as catalysts in organic reactions.
Rhodium Compounds: Highly effective in catalytic hydrogenation and hydroformylation reactions.
Gold and palladium compounds stand out due to their unique combination of stability, reactivity, and versatility in various applications.
Propriétés
Numéro CAS |
12006-59-6 |
|---|---|
Formule moléculaire |
AuPd |
Poids moléculaire |
303.39 g/mol |
Nom IUPAC |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
Clé InChI |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)
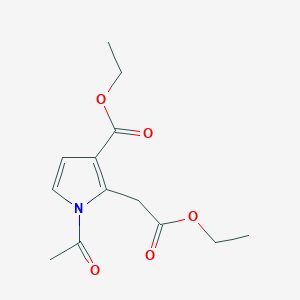
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
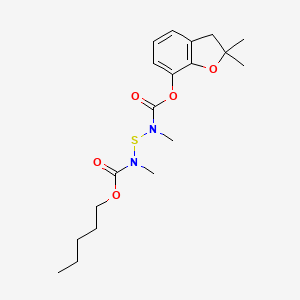

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)

![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)

